molecular formula C9H6FNO3 B6285512 2-cyano-6-fluoro-3-methoxybenzoic acid CAS No. 1427408-14-7

2-cyano-6-fluoro-3-methoxybenzoic acid

Cat. No. B6285512
CAS RN: 1427408-14-7
M. Wt: 195.1
InChI Key:
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Description

2-Cyano-6-fluoro-3-methoxybenzoic acid (CFMBA) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. CFMBA is a valuable tool for scientists and researchers due to its unique properties, which allow for the synthesis of a variety of compounds. In

Scientific Research Applications

2-cyano-6-fluoro-3-methoxybenzoic acid is used as a reagent in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 2-cyano-6-fluoro-3-methoxybenzoic acid is used as a catalyst in the synthesis of a variety of organic compounds, including heterocyclic compounds, carbohydrates, and amino acids.

Mechanism of Action

The mechanism of action of 2-cyano-6-fluoro-3-methoxybenzoic acid is not well understood. However, it is believed that 2-cyano-6-fluoro-3-methoxybenzoic acid acts as a Lewis acid, which can activate substrates and facilitate the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, 2-cyano-6-fluoro-3-methoxybenzoic acid can act as a nucleophile, which can react with electrophiles and form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-6-fluoro-3-methoxybenzoic acid are not well understood. However, it is believed that 2-cyano-6-fluoro-3-methoxybenzoic acid can interact with proteins and enzymes, which may affect their function. Additionally, 2-cyano-6-fluoro-3-methoxybenzoic acid may interact with DNA and RNA, which could potentially lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-6-fluoro-3-methoxybenzoic acid in lab experiments include its low cost, low toxicity, and high solubility in organic solvents. Additionally, 2-cyano-6-fluoro-3-methoxybenzoic acid is highly reactive and can be used to synthesize a variety of compounds. The main limitation of using 2-cyano-6-fluoro-3-methoxybenzoic acid in lab experiments is its lack of specificity, which can lead to the formation of unwanted side products.

Future Directions

Future research on 2-cyano-6-fluoro-3-methoxybenzoic acid should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to determine the optimal conditions for using 2-cyano-6-fluoro-3-methoxybenzoic acid in lab experiments, as well as to develop new synthesis methods for 2-cyano-6-fluoro-3-methoxybenzoic acid-containing compounds. Additionally, research should be conducted to explore the potential applications of 2-cyano-6-fluoro-3-methoxybenzoic acid in biotechnology, such as in the synthesis of proteins, enzymes, and other biomolecules.

Synthesis Methods

2-cyano-6-fluoro-3-methoxybenzoic acid is synthesized through a two-step process. The first step involves the reaction of 2-bromo-6-fluoro-3-methoxybenzoic acid and potassium cyanide, which yields 2-cyano-6-fluoro-3-methoxybenzoic acid. The second step involves the reaction of 2-cyano-6-fluoro-3-methoxybenzoic acid and sodium hydroxide, which yields the desired product, 2-cyano-6-fluoro-3-methoxybenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-6-fluoro-3-methoxybenzoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxy-6-fluoro-3-methoxybenzoic acid", "thionyl chloride", "sodium cyanide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "1. Conversion of 2-hydroxy-6-fluoro-3-methoxybenzoic acid to 2-chloro-6-fluoro-3-methoxybenzoic acid using thionyl chloride in ethyl acetate", "2. Conversion of 2-chloro-6-fluoro-3-methoxybenzoic acid to 2-cyano-6-fluoro-3-methoxybenzoic acid using sodium cyanide in water and sodium hydroxide", "3. Acidification of the reaction mixture with hydrochloric acid", "4. Extraction of the product with ethyl acetate", "5. Neutralization of the aqueous layer with sodium bicarbonate", "6. Extraction of the product with ethyl acetate", "7. Drying and concentration of the organic layer to obtain 2-cyano-6-fluoro-3-methoxybenzoic acid as a white solid" ] }

CAS RN

1427408-14-7

Product Name

2-cyano-6-fluoro-3-methoxybenzoic acid

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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